Lincomycin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H34N2O6S |

|---|---|

Poids moléculaire |

409.6 g/mol |

Nom IUPAC |

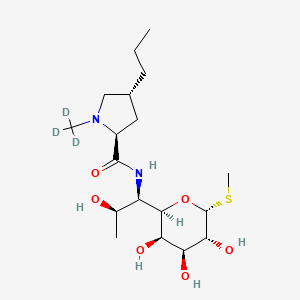

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1/i3D3 |

Clé InChI |

OJMMVQQUTAEWLP-ZGOCCZIBSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O)CCC |

SMILES canonique |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lincomycin-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). The inclusion of a stable isotope label makes this compound an invaluable tool for a variety of research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This document outlines the synthetic route starting from N-demethyllincomycin, details the analytical methods for its characterization, and presents the expected data in a clear and structured format.

Introduction to Lincomycin and the Role of this compound

Lincomycin is a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis. It functions by inhibiting protein synthesis in susceptible bacteria, primarily Gram-positive organisms. In clinical and research settings, accurate quantification of lincomycin in biological matrices is crucial for determining its pharmacokinetic profile, monitoring therapeutic levels, and assessing its metabolic fate.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This compound is chemically identical to lincomycin but has a slightly higher mass due to the presence of three deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for any variations in these processes and leading to more accurate and precise quantification. The most common form of this compound features deuteration on the N-methyl group of the hygric acid moiety.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the N-methylation of the precursor N-demethyllincomycin using a deuterated methylating agent. N-demethyllincomycin is a known metabolite and can be isolated from fermentation broths of S. lincolnensis or synthesized from lincomycin.

Experimental Protocol: N-Deuteromethylation of N-Demethyllincomycin

Materials:

-

N-demethyllincomycin hydrochloride

-

Iodomethane-d3 (B117434) (CD3I)

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

-

Preparation: To a solution of N-demethyllincomycin hydrochloride in anhydrous DMF, add an excess of potassium carbonate to neutralize the hydrochloride salt and create a basic environment.

-

Reaction: Add iodomethane-d3 to the suspension. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Salt Formation (Optional): For enhanced stability and solubility, the purified this compound free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like methanol or ether, followed by precipitation or lyophilization.

Synthetic Workflow

Caption: Synthetic workflow for this compound from N-demethyllincomycin.

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Reaction Yield | >80% | The yield can be optimized by adjusting reaction time and temperature. |

| Chemical Purity | >98% | Determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection. |

| Isotopic Purity | >99% | The percentage of molecules containing three deuterium atoms, determined by mass spectrometry. |

| Isotopic Enrichment | >98% | The percentage of deuterium at the specified N-methyl position. |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic labeling of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Experimental Protocols for Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., methanol-d4 (B120146) or chloroform-d).

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters: Acquire a standard proton spectrum. The key indicator of successful deuteration is the significant reduction or complete absence of the N-methyl singlet signal, which appears around 2.2-2.3 ppm in unlabeled lincomycin.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Parameters: Acquire a proton-decoupled carbon spectrum. The signal corresponding to the N-methyl carbon will be significantly attenuated or may appear as a multiplet due to C-D coupling, confirming the position of deuteration.

-

3.1.2. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Method:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. The measured mass should be compared to the theoretical exact mass of this compound. The mass difference should be within a few parts per million (ppm). The isotopic distribution pattern will also confirm the incorporation of three deuterium atoms.

-

Characterization Workflow

Caption: Logical workflow for the characterization of synthesized this compound.

Summary of Characterization Data

| Technique | Parameter | Expected Result for this compound |

| ¹H NMR | Chemical Shift (δ) | Absence or significant reduction of the N-CH3 singlet peak around 2.2-2.3 ppm. Other proton signals should be consistent with the lincomycin structure. |

| ¹³C NMR | Chemical Shift (δ) | The N-CD3 carbon signal will be observed as a multiplet with a lower intensity compared to the N-CH3 signal in unlabeled lincomycin, confirming the site of deuteration. Other carbon signals will remain unchanged. |

| HRMS (ESI+) | Theoretical [M+H]⁺ | C18H32D3N2O6S⁺ = 410.2315 |

| Measured [M+H]⁺ | Should be within ± 5 ppm of the theoretical mass. | |

| Isotopic Distribution | The mass spectrum will show a characteristic isotopic pattern with the most abundant peak corresponding to the molecule containing three deuterium atoms, confirming high isotopic purity. |

Conclusion

The synthesis of this compound via N-deuteromethylation of N-demethyllincomycin provides an effective route to this essential internal standard for research and drug development. The detailed characterization using NMR and HRMS is critical to ensure the quality and reliability of the material for its intended use in quantitative bioanalytical assays. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this compound.

An In-depth Technical Guide to the Physicochemical Properties of Lincomycin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an internal standard in pharmacokinetic and bioanalytical studies.

Introduction

This compound is a stable isotope-labeled form of Lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. The incorporation of three deuterium (B1214612) atoms on the N-methyl group of the pyrrolidine (B122466) ring provides a distinct mass shift, making it an ideal internal standard for quantification of Lincomycin in biological matrices by mass spectrometry.[1] Its chemical behavior is virtually identical to that of unlabeled Lincomycin, ensuring it co-elutes during chromatographic separation and experiences similar matrix effects and ionization suppression or enhancement.[2]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for understanding its behavior in various experimental settings, from sample preparation to analytical detection.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide[3] |

| Molecular Formula | C₁₈H₃₁D₃N₂O₆S[4] |

| Molecular Weight | 409.56 g/mol [3][4] |

| Appearance | White to Off-White Solid |

| CAS Number | 154-21-2 (unlabeled)[4] |

Table 2: Physicochemical Parameters of this compound

| Parameter | Value/Description |

| Melting Point | >50 °C (literature); similar to Lincomycin HCl (187-190 °C)[5] |

| pKa | Estimated to be ~7.6 - 7.8 (based on Lincomycin)[5] |

| Solubility | Freely soluble in water, methanol, and ethanol; Soluble in chloroform.[5] |

| Purity | ≥95%[4] |

Mechanism of Action

Lincomycin, and by extension this compound, exerts its antibiotic effect by inhibiting bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which interferes with the peptidyl transferase reaction and prevents the elongation of the polypeptide chain.[5] This mechanism is fundamental to its bacteriostatic or bactericidal activity against susceptible bacteria.

References

Lincomycin-d3 as an Internal Standard: An Analytical Mechanism and Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lincomycin-d3's function as an internal standard in quantitative analytical assays. It covers the biological mechanism of the parent compound, Lincomycin, and details the analytical "mechanism of action" that makes its deuterated analogue, this compound, an ideal tool for ensuring accuracy and precision in mass spectrometry-based methods.

The Biological Mechanism of Action: Lincomycin

Lincomycin is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis.[1] Its primary therapeutic function is to inhibit bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit in the bacterial ribosome.[2][3][4] This interaction interferes with the peptidyl transferase center, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately leads to the cessation of bacterial growth.[4][5] Lincomycin is predominantly bacteriostatic and is effective against many Gram-positive bacteria.[3][6]

The Analytical Mechanism: this compound as an Internal Standard

In quantitative analysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal IS is a compound that behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the detector.[7] this compound is a deuterium-labeled version of Lincomycin, making it a superior IS for this purpose.[8]

The "mechanism of action" for this compound as an IS relies on two core principles:

-

Physicochemical Equivalence : Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen.[9] Replacing three hydrogen atoms with deuterium atoms in the Lincomycin molecule (hence "-d3") results in a negligible change to its chemical properties. Therefore, this compound exhibits nearly identical:

-

Extraction Recovery : It is lost or recovered at the same rate as the analyte during sample cleanup and preparation.[7]

-

Chromatographic Retention Time : It co-elutes with the native Lincomycin from the LC column.[7][9]

-

Ionization Efficiency : It ionizes with the same efficiency in the mass spectrometer's source.[7]

-

-

Mass-to-Charge (m/z) Differentiation : While chemically similar, this compound has a molecular weight that is 3 Daltons higher than Lincomycin. This mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard, enabling separate quantification of each.

By spiking a known quantity of this compound into every sample, any variability introduced during the analytical process (e.g., incomplete extraction, sample loss during transfer, or ion suppression from the sample matrix) affects both the analyte and the IS equally. The final concentration of the analyte is calculated based on the ratio of the analyte's signal to the IS's signal, effectively canceling out these sources of error.[9][10]

Experimental Protocols

The following is a representative protocol for the determination of Lincomycin in a biological matrix, synthesized from established methodologies.[11][12][13]

A. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment : To 1 mL of the sample (e.g., milk, plasma), add a known concentration of this compound internal standard.

-

Buffering : Add 5 mL of a suitable buffer (e.g., 0.1 M Tris buffer, pH 10.5) and vortex thoroughly.[13]

-

SPE Column Conditioning : Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Loading : Load the pre-treated sample onto the SPE cartridge.

-

Washing : Wash the cartridge with 3 mL of water to remove interferences.

-

Elution : Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Conditions

-

LC System : High-Performance Liquid Chromatography (HPLC) system.

-

Column : C18 reversed-phase column (e.g., Kinetex EVO C18, 150 × 4.6 mm, 2.6 µm).[14]

-

Mobile Phase A : 30 mM phosphate (B84403) buffer at pH 2.0 and acetonitrile (B52724) (95:5, v/v).[14]

-

Mobile Phase B : 30 mM phosphate buffer at pH 2.0 and acetonitrile (50:50, v/v).[14]

-

Gradient Elution : A linear gradient program appropriate for separating Lincomycin from matrix components.

-

Flow Rate : 1.0 mL/min.[14]

-

Injection Volume : 20 µL.[14]

-

MS System : Triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray Ionization, Positive Mode (ESI+).[12]

-

Detection Mode : Multiple Reaction Monitoring (MRM).[12]

-

MRM Transitions (Example) :

-

Lincomycin : Monitor precursor ion (e.g., m/z 407.2) to a specific product ion (e.g., m/z 126.1).

-

This compound : Monitor precursor ion (e.g., m/z 410.2) to a specific product ion (e.g., m/z 126.1 or a shifted fragment).

-

Data Presentation and Performance

The use of this compound enables the development of robust and reliable analytical methods. The table below summarizes typical performance characteristics from validated methods for Lincomycin quantification.

| Parameter | Method | Result | Reference |

| Linearity Range | HPLC | 5.0 - 100 µg/mL | [15] |

| LC-MS/MS | 10 - 200 µg/L | [11] | |

| Correlation Coefficient (R²) | HPLC | 0.9999 | [15] |

| Limit of Detection (LOD) | HPLC | 1.41 µg/mL | [15] |

| LC-MS/MS | 0.013 ng/mL | [11] | |

| Limit of Quantification (LOQ) | HPLC | 4.29 µg/mL | [15] |

| Accuracy (Recovery %) | LC-MS/MS | 92.3% - 97.2% | [11] |

Logical Relationship in Analysis

The core principle of using a stable isotope-labeled internal standard is the maintenance of a constant ratio between the analyte and the standard, irrespective of analytical variations that occur after the standard is added.

References

- 1. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 5. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Buy this compound [smolecule.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. veeprho.com [veeprho.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 12. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Isotopic Labeling of Lincomycin for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the lincosamide antibiotic, lincomycin (B1675468), for mass spectrometry applications. It covers both biosynthetic and synthetic labeling strategies, offering detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows. This document is intended to serve as a practical resource for researchers in drug development, medicinal chemistry, and microbiology who are utilizing isotopic labeling to study the mechanism of action, biosynthesis, and metabolic fate of lincomycin.

Introduction to Isotopic Labeling of Lincomycin

Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] When applied to lincomycin, this allows for its sensitive and specific detection by mass spectrometry, even in complex biological matrices. The resulting mass shift of the labeled molecule enables researchers to differentiate it from its unlabeled counterpart, facilitating a wide range of studies.

Applications of Isotopically Labeled Lincomycin:

-

Quantitative Mass Spectrometry: Labeled lincomycin can be used as an internal standard for accurate quantification of the drug in pharmacokinetic and drug metabolism studies.

-

Mechanism of Action Studies: By tracking the labeled antibiotic, its binding to the bacterial ribosome and its effect on protein synthesis can be investigated in detail.[2]

-

Biosynthetic Pathway Elucidation: Feeding isotopically labeled precursors to the lincomycin-producing bacterium, Streptomyces lincolnensis, allows for the tracing of metabolic pathways and the identification of biosynthetic intermediates.[3][4]

-

Metabolic Fate and Stability: Deuterium-labeled lincomycin can be used to study the metabolic stability of the drug, as the stronger carbon-deuterium bond can slow down metabolism at specific sites (the kinetic isotope effect).

Labeling Strategies: Biosynthetic vs. Synthetic

There are two primary approaches to producing isotopically labeled lincomycin: biosynthetic and synthetic. The choice between these methods depends on the desired labeling pattern, the required quantity of the labeled compound, and the available resources.

| Feature | Biosynthetic Labeling | Synthetic Labeling |

| Principle | Incorporation of stable isotope-labeled precursors during fermentation of Streptomyces lincolnensis.[] | Chemical synthesis of lincomycin or its precursors using labeled reagents.[2] |

| Labeling Pattern | Can achieve uniform or specific labeling depending on the precursor. | Precise, site-specific labeling. |

| Complexity | Requires expertise in microbiology and fermentation. Purification from complex broth can be challenging. | Requires expertise in multi-step organic synthesis. |

| Cost | Can be cost-effective for uniform labeling with simple precursors like ¹³C-glucose. | Can be expensive due to the cost of labeled reagents and multi-step synthesis. |

| Scalability | Scalable through fermentation optimization. | Can be challenging to scale up. |

Table 1: Comparison of Biosynthetic and Synthetic Labeling Strategies for Lincomycin.

Experimental Protocols

Biosynthetic Labeling of Lincomycin with ¹³C-Glucose

This protocol describes the production of uniformly ¹³C-labeled lincomycin by culturing Streptomyces lincolnensis in a medium containing ¹³C-glucose as the primary carbon source.

Materials:

-

Streptomyces lincolnensis strain (e.g., NRRL 2936)

-

Seed medium (e.g., glucose, yeast extract, malt (B15192052) extract)[6]

-

Production medium with [U-¹³C₆]-glucose as the carbon source[6]

-

Shake flasks

-

Incubator shaker

-

Centrifuge

-

Reverse-phase chromatography column (e.g., C18)

-

Solvents for chromatography (e.g., methanol (B129727), water)

-

LC-MS system

Protocol:

-

Inoculum Preparation: Inoculate a loopful of S. lincolnensis spores into a flask containing the seed medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.[6]

-

Fermentation: Inoculate the production medium containing [U-¹³C₆]-glucose with the seed culture (e.g., 2% v/v). The production medium can be a defined synthetic medium to ensure the labeled glucose is the primary carbon source.[7]

-

Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 120-144 hours.[6]

-

Harvesting: After incubation, harvest the culture broth by centrifugation to separate the mycelia from the supernatant containing the secreted lincomycin.

-

Purification:

-

Adjust the pH of the supernatant to alkaline (e.g., pH 9.0) to facilitate resin adsorption.

-

Pass the supernatant through a reverse-phase chromatography column (e.g., C18 or other suitable resin).

-

Wash the column with water to remove impurities.

-

Elute the labeled lincomycin with a suitable solvent, such as methanol or a methanol-water mixture.

-

Monitor the fractions by LC-MS to identify those containing the labeled lincomycin.

-

-

Analysis: Analyze the purified fractions by high-resolution mass spectrometry to confirm the mass shift and determine the isotopic enrichment.

Expected Mass Shifts for ¹³C-Labeled Lincomycin:

| Isotopologue | Theoretical Mass Shift (Da) | Expected m/z [M+H]⁺ |

| Unlabeled (¹²C₁₈) | 0 | 407.22 |

| Fully Labeled (¹³C₁₈) | +18.06 | 425.28 |

Table 2: Theoretical Mass Shifts for Unlabeled and Fully ¹³C-Labeled Lincomycin. The actual observed mass spectrum will show a distribution of isotopologues depending on the labeling efficiency.

Synthetic Labeling of Lincomycin (Conceptual)

A complete, step-by-step synthesis of isotopically labeled lincomycin is complex and beyond the scope of this guide. However, a general strategy for introducing deuterium labels into the propylproline moiety is outlined below. This approach is based on known methods for deuterium labeling in organic synthesis.

Conceptual Workflow for Deuterium Labeling of the Propylproline Moiety:

Caption: Conceptual workflow for the synthesis of deuterated lincomycin.

General Principles:

-

Hydrogen-Deuterium Exchange: Catalytic H/D exchange using deuterium gas (D₂) and a palladium catalyst (Pd/C) can be employed to introduce deuterium atoms at specific positions on a precursor to the propylproline moiety of lincomycin.

-

Deuterated Reagents: Alternatively, deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium during the synthesis of the propylproline precursor.

-

Amide Coupling: The isotopically labeled propylproline can then be coupled with the thiosugar moiety (methylthiolincosamide) to form the final labeled lincomycin molecule.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of isotopically labeled lincomycin.

Sample Preparation for LC-MS/MS:

-

Extraction: For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step is typically required. This can be done by adding a cold organic solvent like acetonitrile (B52724) or methanol.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to bring the concentration of the analyte within the linear range of the instrument.

-

Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.

LC-MS/MS Parameters:

| Parameter | Typical Value |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Monitor the transition of the parent ion to a characteristic fragment ion. For unlabeled lincomycin, a common transition is m/z 407.2 -> m/z 126.1.[8] For labeled lincomycin, the parent ion m/z will be shifted. |

Table 3: Typical LC-MS/MS Parameters for Lincomycin Analysis.

Workflow for LC-MS/MS Analysis:

Caption: General workflow for the LC-MS/MS analysis of labeled lincomycin.

Signaling Pathway: Lincomycin's Mechanism of Action

Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and thus halting protein elongation.

Caption: Lincomycin's mechanism of action on the bacterial ribosome.

Conclusion

Isotopic labeling of lincomycin is an invaluable tool for researchers in drug development and related fields. Both biosynthetic and synthetic methods offer unique advantages for producing labeled lincomycin for mass spectrometry-based studies. This guide provides a foundational understanding and practical protocols to aid in the successful application of this technique. The ability to accurately track and quantify lincomycin in complex biological systems will continue to advance our understanding of its therapeutic properties and potential for the development of new and improved antibiotics.

References

- 1. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]

- 2. The synthesis of lincomycin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

The Stability of Lincomycin-d3 in Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). Understanding the stability of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, as well as for its potential development as a therapeutic agent with improved metabolic properties. This document synthesizes available data on the stability of both Lincomycin and its deuterated form, outlines experimental protocols for stability assessment, and illustrates key chemical pathways.

Introduction to this compound and the Significance of Deuteration

This compound is a stable isotope-labeled version of Lincomycin where three hydrogen atoms on the N-methyl group of the hygric acid moiety have been replaced with deuterium (B1214612). This substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis.

The inclusion of deuterium can also confer a "kinetic isotope effect," potentially slowing the rate of metabolic pathways that involve the cleavage of the carbon-deuterium bond. This can lead to a longer in-vivo half-life and altered pharmacokinetic profile compared to the non-deuterated parent drug. However, the stability of the deuterium label itself, particularly the potential for hydrogen-deuterium (H/D) exchange, is a critical consideration.

Solubility and Storage of this compound

Proper storage and handling are paramount to maintaining the integrity of this compound.

Solubility:

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [Not specified in search results] |

| Methanol | Soluble | [Not specified in search results] |

| Water | Soluble | [Not specified in search results] |

Recommended Storage Conditions:

| Form | Condition | Duration | Reference |

| Solid | -20°C, protected from light, under inert atmosphere | Long-term | [1][2] |

| In Solvent | -80°C | Up to 6 months | [1] |

| In Solvent | -20°C | Up to 1 month | [1] |

Chemical Stability of Lincomycin and Inferred Stability of this compound

While specific quantitative stability data for this compound in various organic solvents is limited in publicly available literature, a significant amount of information exists for the non-deuterated parent compound, Lincomycin. This data provides a strong foundation for understanding the potential stability profile of this compound. The primary degradation pathways for Lincomycin are expected to be similar for its deuterated analog.

Forced Degradation Studies of Lincomycin

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways. The stability of Lincomycin has been evaluated under various stress conditions.

Summary of Lincomycin Stability under Forced Degradation:

| Stress Condition | Observations for Lincomycin | Reference |

| Acidic Hydrolysis | Less rapid degradation in acidic solution compared to basic solution. | [3][4] |

| Basic Hydrolysis | Unstable in alkaline conditions, with the degradation rate dependent on the concentration of hydroxide (B78521) ions. | [5] |

| Oxidative Degradation | Degrades rapidly in the presence of hydrogen peroxide. | [3][4] |

| Thermal Degradation | Unstable at high temperatures. | [5] |

| Photodegradation | Generally stable when exposed to light. | [5] |

It is anticipated that this compound will exhibit a similar degradation profile, although the rates of degradation may differ due to the kinetic isotope effect.

pH-Dependent Stability of Lincomycin

The stability of Lincomycin is highly dependent on the pH of the solution.

pH Stability Profile of Lincomycin:

| pH | Stability | Shelf-Life at 80°C | Reference |

| 2 | Least Stable | 0.38 days | [3] |

| ~4 | Most Stable | 4.59 days | [3] |

| >7.3 | Unstable | Not specified | [5] |

Given this data, it is advisable to prepare and store solutions of this compound in neutral or slightly acidic conditions to maximize stability.

Potential Degradation Pathways

The degradation of Lincomycin can proceed through several pathways, including hydrolysis of the amide bond and modifications to the pyrrolidine (B122466) ring or the sugar moiety.

Caption: Potential degradation pathways of this compound.

Hydrogen-Deuterium (H/D) Exchange

A key consideration for deuterated compounds is the stability of the deuterium label itself. H/D exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the solvent or other sources. This is particularly relevant for deuterated compounds stored in protic solvents (e.g., water, methanol).

The deuterium atoms on the N-methyl group of this compound are attached to a carbon atom and are generally considered non-labile. However, under certain conditions, such as in strongly acidic or basic solutions, the risk of H/D back-exchange may increase. For high-precision quantitative analysis using this compound as an internal standard, it is crucial to assess the stability of the deuterium label under the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are adapted from established methods for Lincomycin and general guidelines for deuterated compounds.

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products of this compound under stress conditions.

References

Lincomycin-d3 CAS number and molecular weight

An In-depth Technical Guide to Lincomycin-d3: Properties, Mechanism of Action, and Analytical Applications

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). This document details its chemical properties, mechanism of action, and its critical role as an internal standard in analytical methodologies.

Core Properties of this compound

This compound is primarily utilized in research and analytical settings to ensure accuracy and precision in the quantification of Lincomycin in biological matrices.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 154-21-2 (unlabeled) |

| Molecular Weight | 409.56 g/mol [2][3] |

| Molecular Formula | C₁₈H₃₁D₃N₂O₆S[2][3] |

| Synonyms | (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside, Lincocin-d3, Lincogap-d3, NSC 70731-d3, U 10149a-d3[3] |

| Purity | ≥95%[2][4] |

| Solubility | Soluble in chloroform, methanol, and water.[4] |

| Appearance | White to off-white solid. |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, the non-deuterated parent compound, functions by inhibiting bacterial protein synthesis.[2][5] This mechanism is central to its antibiotic activity and is achieved through specific binding to the bacterial ribosome.

Lincomycin targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][4][6][7] By binding to the 23S ribosomal RNA within the 50S subunit, Lincomycin interferes with the peptidyl transferase center.[3][5] This action blocks the elongation of the polypeptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.[3] While primarily bacteriostatic, this inhibition can lead to bacterial cell death.[3][6]

Analytical Applications and Experimental Protocols

This compound is instrumental as an internal standard for the quantification of Lincomycin in various biological samples, such as milk, honey, and animal tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9][10] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[1]

General Experimental Workflow for Lincomycin Quantification

The following diagram outlines a typical workflow for the analysis of Lincomycin in biological samples using this compound as an internal standard.

Detailed Methodologies

1. Sample Preparation and Extraction:

-

Objective: To extract Lincomycin and this compound from the sample matrix and remove interfering substances.

-

Protocol Example (Milk Sample):

-

A known volume of the milk sample is taken.

-

A precise amount of this compound internal standard solution is added.

-

Proteins are precipitated and removed, often using an acidic solution or organic solvent like acetonitrile (B52724).[11]

-

The supernatant is collected and may be further purified using solid-phase extraction (SPE) with a suitable sorbent.[9][11]

-

The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[11]

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Objective: To separate Lincomycin and this compound from other components in the extract and to detect and quantify them with high specificity and sensitivity.

-

Typical Conditions:

-

Chromatographic Column: A reversed-phase column (e.g., C18) is commonly used.[9][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[9]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[9][10]

-

Mass Spectrometry: Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Lincomycin and this compound are monitored for quantification and confirmation.[9][10]

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lincomycin | 407.2 | 126.1, 359.2 |

| This compound | 410.2 | 126.1, 362.2 |

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

3. Quantification:

-

Principle: The concentration of Lincomycin in the original sample is determined by comparing the peak area ratio of the analyte (Lincomycin) to the internal standard (this compound) against a calibration curve prepared with known concentrations of Lincomycin and a constant concentration of this compound.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of experimental protocols is recommended.

References

- 1. veeprho.com [veeprho.com]

- 2. google.com [google.com]

- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 4. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. reference.medscape.com [reference.medscape.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Simultaneous determination of lincomycin and five macrolide antibiotic residues in honey by liquid chromatography coupled to electrospray ionization mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Utilizing Lincomycin-d3

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the procurement and application of Lincomycin-d3. This stable isotope-labeled internal standard is crucial for accurate quantification in analytical and pharmacokinetic studies.

Selecting a Reputable Supplier for this compound

The integrity of research data is fundamentally linked to the quality of the reagents used. For isotopically labeled compounds like this compound, purity and isotopic enrichment are paramount. The following table summarizes key data points from various suppliers to aid in the selection process. Researchers are advised to request a certificate of analysis (CoA) before purchase to verify lot-specific data.[1]

| Supplier | Product Number | Purity | Isotopic Purity | Molecular Formula | CAS Number (Unlabeled) |

| Smolecule | S14246091 | >99% (d3 purity) | Not specified | C18H31D3N2O6S | Not specified |

| Biosynth | FL174999 | Not specified | Not specified | C18H31D3N2O6S | Not specified |

| Veeprho | Not specified | Not specified | Not specified | Not specified | Not specified |

| Acanthus Research | LIN-12-005 | Not specified | Not specified | C18H31D3N2O6S | 154-21-2 |

| LabSolutions | Not specified | ≥95% | Not specified | C18H31D3N2O6S | 154-21-2 |

| MedchemExpress | Not specified | Not specified | Not specified | Not specified | Not specified |

| Clearsynth | CS-T-93810 | Not specified | Not specified | C18H31D3N2O6S | 154-21-2 |

| Santa Cruz Biotechnology | Not specified | ≥95% | Not specified | C18H31D3N2O6S | 154-21-2 |

| LGC Standards | L466202 | 98.48% (ELSD) | >99.9% | C18H31D3N2O6S | Not specified |

A logical workflow for selecting a suitable supplier is outlined in the diagram below.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincomycin, and by extension its deuterated analog, functions by inhibiting protein synthesis in susceptible bacteria.[2][3][4] It specifically binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[2][5] This binding event interferes with the peptidyl transferase center, blocking the exit tunnel for the nascent polypeptide chain and thereby halting protein elongation.[2] This ultimately leads to the cessation of bacterial growth and proliferation.[2]

The following diagram illustrates the signaling pathway of Lincomycin's mechanism of action.

Experimental Protocol: Quantification of Lincomycin in Plasma using LC-MS/MS with this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Lincomycin in biological matrices due to its similar chemical properties and distinct mass.[6][7] The following is a generalized protocol for its use in a plasma sample.

Materials:

-

This compound (as internal standard)

-

Lincomycin (for calibration curve)

-

Plasma sample

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of Lincomycin in methanol at a concentration of 1 mg/mL. From this, create a series of working standards for the calibration curve.

-

-

Sample Preparation:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., 5 mg/L in methanol).[6]

-

Vortex the mixture for 15 seconds.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[6][8]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant as needed (e.g., 1:4) with water containing 0.1% formic acid before injection.[8]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for both Lincomycin and this compound.

-

Lincomycin: Monitor the transition of the parent ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion. The mass-to-charge ratio (m/z) for this compound will be higher than that of unlabeled Lincomycin due to the three deuterium (B1214612) atoms.[6]

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Lincomycin to this compound against the concentration of the Lincomycin standards.

-

Determine the concentration of Lincomycin in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

The experimental workflow is depicted in the diagram below.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 3. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. Buy this compound [smolecule.com]

- 7. veeprho.com [veeprho.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Lincomycin-d3 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for Lincomycin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the deuterium-labeled analog of the lincosamide antibiotic Lincomycin, serves as a critical internal standard for pharmacokinetic and bioanalytical studies.[1] Its use in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise quantification of Lincomycin in complex biological matrices. A Certificate of Analysis (CoA) for this compound is a formal document that provides comprehensive data on its identity, purity, and quality. This guide will dissect the components of a typical this compound CoA, offering insights into the underlying analytical methodologies and the interpretation of the presented data.

Data Presentation

A Certificate of Analysis for this compound quantifies several key quality attributes. The following tables summarize the typical specifications and representative results.

Table 1: Identification and Physicochemical Properties

| Parameter | Specification | Representative Result |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₁₈H₃₁D₃N₂O₆S | C₁₈H₃₁D₃N₂O₆S |

| Molecular Weight | 409.56 g/mol | 409.56 g/mol |

| Solubility | Soluble in Chloroform, Methanol (B129727) | Conforms |

Table 2: Purity and Assay

| Test | Method | Specification | Representative Result |

| Purity | HPLC | ≥95% | 98.5% |

| Isotopic Purity | Mass Spectrometry | ≥95% Deuterium (B1214612) Incorporation | >99% |

| Residual Solvents | GC-HS | Per USP <467> | Conforms |

| Water Content | Karl Fischer Titration | ≤ 2.0% | 0.5% |

| Elemental Analysis | Combustion Analysis | Conforms to Theoretical Values | Conforms |

Experimental Protocols

The data presented in a CoA is generated through a series of rigorous analytical experiments. Below are detailed methodologies for the key tests cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method separates this compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6.0) and a suitable organic solvent like acetonitrile.[2]

-

Flow Rate: Typically 1.0 mL/min.[2]

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the material in the mobile phase to a known concentration.

-

Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Mode: Positive ion electrospray ionization (ESI+).[4]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

-

Procedure for Identity: The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass of this compound. For this compound, the expected [M+H]⁺ ion would be at m/z 410.6.

-

Procedure for Isotopic Purity: The relative intensities of the molecular ions corresponding to the unlabeled Lincomycin (d0), and its deuterated variants (d1, d2, d3, etc.) are measured. The isotopic purity is calculated based on the distribution of these ions, with the d3 ion being the most abundant for a highly enriched sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d4).

-

Experiments:

-

¹H NMR (Proton NMR): Provides information about the hydrogen atoms in the molecule. The spectrum is compared to that of unlabeled Lincomycin to confirm the absence of proton signals at the sites of deuteration.

-

¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule. The spectrum should be consistent with the structure of Lincomycin.

-

2D NMR (e.g., COSY, HSQC): These experiments can be used to further confirm the connectivity of atoms within the molecule.

-

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The NMR spectra are acquired according to standard instrument parameters. The chemical shifts, splitting patterns, and integrations of the observed signals are analyzed to confirm the structure.

Elemental Analysis for Elemental Composition

This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which should match the theoretical values for this compound.

-

Instrumentation: A CHNS elemental analyzer.

-

Principle: A small, accurately weighed amount of the sample is combusted at a high temperature in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

-

Procedure:

-

The instrument is calibrated using a known standard.

-

A precise amount of the this compound sample is weighed into a tin capsule.

-

The capsule is introduced into the combustion chamber of the analyzer.

-

The instrument software calculates the percentage of each element based on the detected gases.

-

-

Note on Deuterium: The presence of deuterium instead of protium (B1232500) (¹H) will affect the percentage of the "hydrogen" component, which is actually a combined value for both isotopes. The theoretical values must be calculated based on the molecular formula containing deuterium.

Mandatory Visualizations

Diagram 1: Certificate of Analysis Workflow

Caption: Workflow for generating a Certificate of Analysis.

Diagram 2: Logical Relationship of Analytical Tests

Caption: Interrelation of tests for quality assessment.

References

- 1. veeprho.com [veeprho.com]

- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Application of Deuterium-Labeled Lincomycin in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterium-labeled Lincomycin (B1675468) in metabolic studies. It covers the core principles of stable isotope labeling, detailed experimental protocols, and data interpretation. This document is intended to serve as a resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.

Introduction to Deuterium (B1214612) Labeling in Drug Metabolism

Deuterium (²H), a stable isotope of hydrogen, is a powerful tool in drug metabolism research.[1] The substitution of hydrogen with deuterium in a drug molecule, such as Lincomycin, can provide valuable insights into its metabolic fate.[2][3] This technique relies on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond.[4] This allows for the elucidation of metabolic pathways and the identification of metabolites.[1]

Deuterium-labeled compounds, like Lincomycin-d3, are also invaluable as internal standards for quantitative analysis by mass spectrometry (MS), ensuring accurate and precise measurements of the drug and its metabolites in biological matrices.[5][6]

Lincomycin Metabolism: An Overview

Lincomycin is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis.[7] While its biosynthesis is well-characterized, its metabolism in humans is not fully elucidated, with a significant portion of the drug being excreted unchanged.[8] The primary route of elimination is through urine and bile.[8] However, some hepatic metabolism is believed to occur, and identifying the enzymes and pathways involved is crucial for understanding potential drug-drug interactions and variability in patient response. In vitro studies using human liver microsomes are a common approach to investigate the metabolic stability and potential metabolites of drugs like Lincomycin.[9][10][11]

Quantitative Data on Lincomycin Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of Lincomycin from various studies. While specific data for deuterium-labeled Lincomycin is limited in publicly available literature, the data for the unlabeled compound provides a baseline for metabolic studies.

Table 1: Pharmacokinetic Parameters of Lincomycin in Humans

| Parameter | Value | Reference |

| Route of Administration | Intravenous (600 mg) | [8] |

| Cmax | 15.9 µg/mL | [8] |

| Half-life (t½) | 5.4 ± 1.0 hours | [8] |

| Urinary Excretion (24h) | 1.8 - 30.3% | [8] |

| Route of Administration | Intramuscular (600 mg) | [8] |

| Cmax | 11.6 µg/mL | [8] |

| Tmax | 60 minutes | [8] |

Table 2: Pharmacokinetic Parameters of Lincomycin in Cats

| Parameter | Intravenous (10 mg/kg) | Intramuscular (10 mg/kg) | Reference |

| Half-life (t½) | 3.56 ± 0.62 h | - | [12] |

| Vd(ss) | 1.24 ± 0.08 L/kg | - | [12] |

| Clearance | 0.28 ± 0.09 L/h·kg | - | [12] |

| Cmax | - | 7.97 ± 2.31 µg/mL | [12] |

| Tmax | - | 0.12 ± 0.05 h | [12] |

| Bioavailability | - | 82.55 ± 23.64% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the metabolic study of deuterium-labeled Lincomycin.

Synthesis of Deuterium-Labeled Lincomycin (Conceptual)

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of deuterium-labeled Lincomycin.

Materials:

-

Deuterium-labeled Lincomycin

-

Unlabeled Lincomycin (as a control)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound, or a stable isotope-labeled version of a different drug)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of deuterium-labeled and unlabeled Lincomycin in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Dilute the HLMs to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension and the drug solutions at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

The final incubation mixture should contain the HLMs, the test compound (deuterium-labeled or unlabeled Lincomycin), and the NADPH regenerating system in phosphate buffer.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Course Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Metabolite Identification using LC-MS/MS

This protocol aims to identify potential metabolites of deuterium-labeled Lincomycin.

Procedure:

-

Sample Preparation:

-

Use the samples generated from the metabolic stability assay.

-

-

LC-MS/MS Analysis:

-

Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan MS and data-dependent MS/MS data.

-

Monitor for the parent drug and potential metabolites. The deuterium label will result in a characteristic mass shift in the metabolites compared to those formed from unlabeled Lincomycin.

-

-

Data Processing:

-

Use metabolite identification software to search for potential biotransformations (e.g., oxidation, demethylation, glucuronidation).

-

The software will look for mass shifts corresponding to these modifications, taking into account the mass of the deuterium label.

-

Compare the MS/MS fragmentation patterns of the potential metabolites with that of the parent drug to aid in structural elucidation.

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the metabolic study of deuterium-labeled Lincomycin.

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caption: Conceptual Metabolic Pathway of Lincomycin.

Caption: Workflow for Metabolite Identification.

References

- 1. metsol.com [metsol.com]

- 2. researchgate.net [researchgate.net]

- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One moment, please... [x-chemrx.com]

- 7. Lincomycin - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 12. Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Lincomycin using Lincomycin-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1] Its use necessitates sensitive and reliable analytical methods for monitoring its residues in various biological matrices to ensure food safety and support pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Lincomycin-d3, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]

These application notes provide detailed protocols for the quantification of lincomycin in biological matrices using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method involves the extraction of lincomycin and the internal standard, this compound, from the sample matrix. This is typically followed by a clean-up step to remove interfering substances. The extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is based on the ratio of the peak area of lincomycin to that of the internal standard, this compound.

Experimental Protocols

Protocol 1: Analysis of Lincomycin in Human Serum

This protocol is adapted from a method for the simultaneous measurement of nine antimicrobials in human serum.

1. Materials and Reagents

-

Lincomycin Hydrochloride (Reference Standard)

-

This compound (Internal Standard)[3]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Phosphoric Acid (Analytical Reagent grade)

-

Ultrapure Water

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

2. Standard and Internal Standard Solution Preparation

-

Lincomycin Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride in methanol to obtain a final concentration of 100 µg/mL.

-

This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 100 µg/mL.

-

Working Internal Standard Solution (0.2 µg/mL): Dilute the this compound stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.2 µg/mL.

3. Sample Preparation

-

Pipette 200 µL of serum sample into a microcentrifuge tube.

-

Add 10 µL of the working internal standard solution (this compound, 0.2 µg/mL).

-

Add 190 µL of phosphoric acid for protein precipitation.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Collect 300 µL of the supernatant and load it onto a pre-conditioned SPE cartridge.

-

Wash the SPE cartridge twice with 150 µL of water.

-

Elute the analytes with 150 µL of 60% (v/v) acetonitrile in water.

-

Inject 2 µL of the eluate into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm) or equivalent C18 column.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35 °C

-

-

Mass Spectrometry:

Protocol 2: Analysis of Lincomycin in Animal Tissues (Muscle, Liver) and Feathers

This protocol is based on a method for detecting lincomycin in broiler chicken tissues.[5]

1. Materials and Reagents

-

Lincomycin (Reference Standard)

-

This compound (Internal Standard)[5]

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

SPE Cartridges (e.g., Chromabond® Florisil®)[5]

2. Standard and Internal Standard Solution Preparation

-

Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation

-

Homogenize 1 g of tissue sample (muscle, liver, or feathers).

-

Add an appropriate volume of the working internal standard solution (this compound).

-

Extract the sample with methanol.

-

Centrifuge the mixture and collect the supernatant.

-

Clean up the extract using an SPE cartridge (e.g., Chromabond® Florisil®).[5]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: SunFire C18 (e.g., 4.6 x 50 mm, 5 µm) or equivalent.[5]

-

Mobile Phase and Gradient: Similar to Protocol 1, optimize as needed for the specific matrix.

-

Flow Rate: 0.4 mL/min

-

-

Mass Spectrometry:

-

Ionization: ESI, Positive Mode

-

MRM Transitions: Same as in Protocol 1.

-

Data Presentation

Table 1: LC-MS/MS Method Performance for Lincomycin Quantification

| Parameter | Human Serum | Feathers | Muscle | Liver | Milk |

| Linearity Range | 0.5–50 ng/mL | - | - | - | 10–200 µg/L[6] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99[5] | > 0.99[5] | > 0.99[5] | > 0.99[6] |

| Limit of Quantification (LOQ) | 0.01–0.2 ng/mL | 62 µg/kg[5] | 73 µg/kg[5] | 34 µg/kg[5] | - |

| Limit of Detection (LOD) | - | 19 µg/kg[5] | 22 µg/kg[5] | 10 µg/kg[5] | 0.013 ng/mL[6] |

| Accuracy (% Recovery) | 86.1–109.0% | 98–101%[5] | 98–101%[5] | 98–101%[5] | 92.3–97.2%[6] |

| Intra-day Precision (% RSD) | < 12.0% | - | - | - | 0.25–1.96%[6] |

| Inter-day Precision (% RSD) | < 12.0% | - | - | - | - |

Table 2: Mass Spectrometric Parameters for Lincomycin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Lincomycin | 407.2 | 126.1 | 359.2 |

| This compound | 410.0[3] | 129.0[3] | 362.0[3] |

Visualizations

Caption: General experimental workflow for LC-MS/MS analysis.

Caption: Mechanism of action of Lincomycin.

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Buy this compound [smolecule.com]

- 4. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Quantitative Analysis of Lincomycin in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of lincomycin (B1675468) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision in quantification.[1] The protocol includes a straightforward protein precipitation method for sample preparation and optimized LC-MS/MS parameters for sensitive and selective detection.[2][3][4] This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Lincomycin is a lincosamide antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results. This application note provides a comprehensive protocol for the quantification of lincomycin in plasma utilizing this compound as an internal standard.

Principle of the Method

The method employs a protein precipitation technique to extract lincomycin and the internal standard, this compound, from the plasma matrix.[2] The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column.[5] The analytes are detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of lincomycin to that of the internal standard, this compound.

Caption: Experimental workflow for the quantitative analysis of lincomycin in plasma.

Experimental Protocols

Materials and Reagents

-

Lincomycin hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation

-

Liquid Chromatograph (e.g., Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD)[6]

-

Analytical Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)[6]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of lincomycin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the lincomycin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol

-

Label microcentrifuge tubes for each standard, QC, and plasma sample.

-

Pipette 100 µL of plasma into the corresponding tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank.

-

To precipitate proteins, add 300 µL of acetonitrile to each tube.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[6]

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35 °C |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.2 | 10 |

| 3.5 | 40 |

| 5.5 | 55 |

| 7.5 | 90 |

| 8.0 | 90 |

| 8.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Lincomycin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lincomycin | 407.2 | 126.1 | 30 | 25 |

| This compound | 410.2 | 126.1 | 30 | 25 |

Note: The in-source fragment m/z 126.1 is a characteristic fragment for lincomycin.[7]

Data Presentation

The following tables summarize the quantitative performance of this method.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Lincomycin | 5 - 5000 | > 0.99 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low QC | 15 | < 15 | < 15 | 85 - 115 |

| Mid QC | 150 | < 15 | < 15 | 85 - 115 |

| High QC | 4000 | < 15 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect